Lipophilicity Tuning: XLogP 4.4 for –CF₂H Analog vs. LogP 4.06 for –CF₃ Analog – A Moderated Increase That Preserves Drug‑Likeness
The target compound exhibits a calculated XLogP of 4.4, compared to a measured LogP of 4.06 for the direct –CF₃ analog 1,2‑dichloro‑4‑(trifluoromethyl)benzene [1]. This represents a ΔLogP of +0.34, a moderated increase consistent with the known property of –CF₂H to elevate lipophilicity less drastically than –CF₃ while retaining hydrogen‑bond donor capability . The moderated lipophilicity avoids the excessive logP penalties often associated with –CF₃, making the –CF₂H analog a more balanced choice for oral bioavailability optimization.
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.4 |
| Comparator Or Baseline | 1,2-Dichloro-4-(trifluoromethyl)benzene (CAS 328-84-7): LogP = 4.06 |
| Quantified Difference | ΔLogP = +0.34 (target more lipophilic by 0.34 log units) |
| Conditions | Computed XLogP (target) vs. experimental LogP (comparator) at pH 7.4; Chem960 and ChemBase databases. |
Why This Matters
A ΔLogP of 0.34 can translate to ~2‑fold higher membrane permeability while remaining within drug‑likeness boundaries, offering procurement teams a quantifiable advantage for lead optimization programs requiring balanced lipophilicity.
- [1] ChemBase. LogP = 4.059 for 1,2-Dichloro-4-(trifluoromethyl)benzene. CAS 328-84-7. View Source
